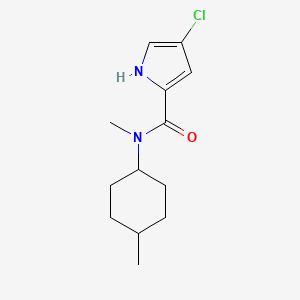
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide (also known as CP-47,497) is a synthetic cannabinoid that has been the subject of extensive scientific research due to its potential therapeutic applications. CP-47,497 was first synthesized in the 1990s by Pfizer as part of a program to develop new analgesics. However, its cannabinoid receptor agonist activity was discovered later, and it has since been studied for its potential as a therapeutic agent for a range of conditions.
Mecanismo De Acción
CP-47,497 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by CP-47,497 leads to a range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has been found to be highly potent in animal models of pain, with analgesic effects that are comparable to those of morphine. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to modulate neurotransmitter release, with studies suggesting that it may be effective in treating neurological disorders such as epilepsy and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-47,497 for lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. Additionally, its well-characterized mechanism of action and biochemical effects make it a useful tool for studying the endocannabinoid system and its role in pain, inflammation, and other physiological processes. However, one limitation of CP-47,497 is its potential for abuse and dependence, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on CP-47,497. One area of interest is the development of new analogs and derivatives that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its effects on the endocannabinoid system. Finally, more studies are needed to evaluate the safety and efficacy of CP-47,497 in human subjects, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-methylcyclohexanone to form the intermediate 4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxylic acid. This intermediate is then converted to CP-47,497 through the addition of methylamine and subsequent reduction.
Aplicaciones Científicas De Investigación
CP-47,497 has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurological disorders. It has been found to have potent analgesic effects in animal models of pain, and studies have suggested that it may be effective in treating neuropathic pain. CP-47,497 has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9-3-5-11(6-4-9)16(2)13(17)12-7-10(14)8-15-12/h7-9,11,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYZHZPQBQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


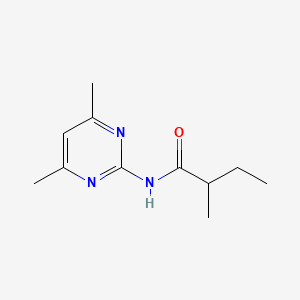
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
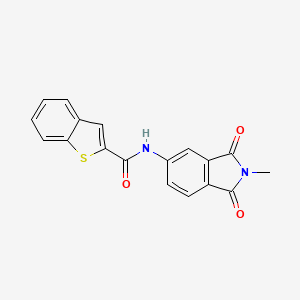
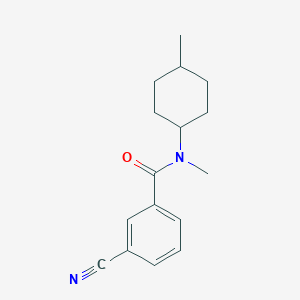
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
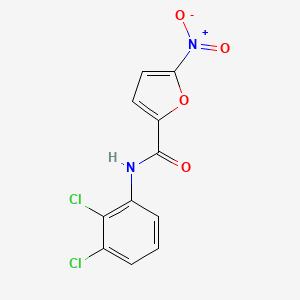
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)